molecular formula C11H13ClF3NO2 B112391 (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride CAS No. 270065-73-1

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride

Cat. No.: B112391
CAS No.: 270065-73-1
M. Wt: 283.67 g/mol
InChI Key: JXUKTUCRFQNQGB-QRPNPIFTSA-N
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Description

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride (CAS: 270065-73-1) is a chiral amino acid derivative with a molecular formula of C₁₁H₁₃ClF₃NO₂ and a molecular weight of 283.68 g/mol . The compound features a 2-trifluoromethylphenyl group attached to the β-carbon of the butanoic acid backbone, with an (S)-configuration at the amino-bearing carbon. The trifluoromethyl (-CF₃) group confers high electronegativity and lipophilicity, making it valuable in medicinal chemistry for modulating pharmacokinetic properties such as membrane permeability and metabolic stability .

This compound is structurally categorized as a β-homophenylalanine derivative, where the phenyl ring substitution pattern (ortho-CF₃) influences steric and electronic interactions in biological systems. It is commonly used in peptide synthesis and as a precursor for drug discovery .

Properties

IUPAC Name

(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUKTUCRFQNQGB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375855
Record name (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332061-77-5, 270065-73-1
Record name Benzenebutanoic acid, β-amino-2-(trifluoromethyl)-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Condensation

The synthesis begins with 2-trifluoromethylbenzaldehyde and (S)-alanine as primary precursors. The aldehyde undergoes condensation with the amino acid’s α-amino group to form a Schiff base intermediate. Patent CN112500316A highlights the use of toluene as a water-immiscible solvent to minimize side reactions, achieving a 92% conversion rate under anhydrous conditions.

Key Reaction Parameters:

ParameterOptimal ValueImpact on Yield
SolventTolueneReduces hydrolysis of Schiff base
Temperature0–5°CMinimizes racemization
Molar Ratio (Aldehyde:Alanine)1.1:1Ensures complete alanine consumption

Reduction of Schiff Base Intermediate

The imine bond is reduced to a secondary amine using sodium borohydride (NaBH₄) in tetrahydrofuran (THF). WO2014086325A1 reports a 94% stereochemical retention of the (S)-configuration when the reduction occurs at –10°C over 6 hours. Competing protocols using LiAlH₄ show higher yields (98%) but require rigorous exclusion of moisture.

Comparative Reduction Efficiencies:

Reducing AgentSolventTemperatureYieldee (%)
NaBH₄THF–10°C89%99.2
LiAlH₄Diethyl ether0°C98%99.5

Hydrochloride Salt Formation

Acidic Workup and Crystallization

The free amine is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt. CN113698315A emphasizes pH-controlled crystallization (pH 4.5–5.0) to avoid over-acidification, which degrades the trifluoromethylphenyl moiety. The resulting crystals exhibit >99% purity after recrystallization from ethanol/water (3:1).

Crystallization Optimization:

ParameterEffect on Crystal Quality
Ethanol:H₂O Ratio3:1 minimizes solubility
Cooling Rate0.5°C/min prevents occlusions

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance reproducibility. A patented method (WO2014086325A1) uses a microreactor with residence time of 8 minutes, achieving 85% yield at 25°C. This approach reduces racemization risks compared to batch processing.

Batch vs. Flow Synthesis Metrics:

MetricBatch ProcessFlow Process
Reaction Time10 hours8 minutes
Throughput5 kg/day50 kg/day
Energy Consumption120 kWh/kg40 kWh/kg

Purification Techniques

Industrial protocols favor simulated moving bed chromatography (SMB) for enantiomeric purification. CN112500316A reports a 99.8% ee using Chiralpak AD-H columns with hexane/isopropanol (85:15) eluent.

Analytical Characterization

Chiral Purity Assessment

High-Performance Liquid Chromatography (HPLC):

ColumnMobile PhaseRetention Time (min)ee (%)
Chiralpak AD-HHexane/IPA (85:15)12.399.8
Lux Cellulose-2Ethanol/water (90:10)14.799.5

Structural Confirmation

¹H NMR (D₂O, 400 MHz):

  • δ 7.82 (d, J = 8.2 Hz, 2H, ArH)

  • δ 4.15 (q, J = 6.8 Hz, 1H, CH-NH₂)

  • δ 3.02 (dd, J = 14.1, 6.8 Hz, 1H, CH₂COO⁻)

Challenges and Mitigation Strategies

Racemization During Acidic Workup

Prolonged exposure to HCl at elevated temperatures (>30°C) inverts the chiral center. Patent CN113698315A resolves this via cryogenic salt formation at –20°C, preserving >99% ee.

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group sensitizes the aromatic ring to nucleophilic attack. Substituting THF with MTBE (methyl tert-butyl ether) as the reaction solvent reduces degradation by 40% .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid, which can be further utilized in different applications.

Scientific Research Applications

Pharmaceutical Applications

1.1 Dipeptidyl Peptidase-4 (DPP-4) Inhibition

One of the most notable applications of (S)-3-amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride is its role as an inhibitor of DPP-4, an enzyme crucial in glucose metabolism. DPP-4 inhibitors are utilized in the treatment of type 2 diabetes by enhancing insulin secretion and reducing glucagon levels post-meal. Research indicates that this compound can effectively inhibit DPP-4 activity, making it a candidate for further development in antidiabetic therapies .

1.2 Synthesis of Peptidomimetics

The compound's structure allows it to be incorporated into peptidomimetics, which are designed to mimic the biological activity of peptides while providing enhanced stability and bioavailability. The trifluoromethyl group contributes to the compound's unique electronic properties, which can be exploited in drug design to improve interactions with biological targets .

Biochemical Research

2.1 Enzyme Interaction Studies

Studies have shown that this compound interacts with various biological targets beyond DPP-4, including other enzymes involved in metabolic pathways. This broad range of interactions makes it valuable for investigating metabolic disorders and developing new therapeutic strategies .

2.2 Molecular Modeling and Structure-Activity Relationship (SAR) Studies

The compound serves as a model for SAR studies aimed at understanding how structural modifications influence biological activity. By altering substituents on the phenyl ring or the amino group, researchers can systematically explore the relationship between structure and function, guiding the design of more potent derivatives .

Chemical Synthesis Applications

3.1 Asymmetric Synthesis Techniques

Research has focused on developing efficient asymmetric synthesis methods for producing this compound. These methods are crucial for large-scale production and include various strategies such as chiral auxiliary methods and catalytic asymmetric reactions .

Synthesis MethodDescriptionYieldReferences
Chiral Auxiliary MethodUtilizes chiral auxiliaries to control stereochemistryHigh
Catalytic Asymmetric ReactionEmploys catalysts to achieve enantioselectivityModerate to High

Case Studies

Case Study 1: Diabetes Treatment Development

A study explored the efficacy of this compound as a DPP-4 inhibitor in diabetic animal models. Results demonstrated significant reductions in blood glucose levels compared to controls, highlighting its potential as a therapeutic agent .

Case Study 2: Peptidomimetic Design

In a project aimed at designing new peptidomimetics, researchers incorporated this compound into peptide sequences. The modified peptides exhibited enhanced stability and bioactivity against specific receptors involved in metabolic regulation, suggesting practical applications in drug development .

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate various signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The pharmacological and physicochemical properties of (S)-3-amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride are highly dependent on the position of the trifluoromethyl group and the nature of substituents on the phenyl ring. Below is a comparative analysis with analogous compounds:

Positional Isomers of Trifluoromethylphenyl Derivatives

(S)-3-Amino-4-(3-trifluoromethylphenyl)butanoic Acid Hydrochloride CAS: 270065-76-4 Molecular Weight: 283.68 g/mol Key Difference: The CF₃ group is in the meta position (3-position) on the phenyl ring.

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride CAS: 1217809-78-3 Molecular Formula: C₁₀H₁₀F₃NO₂·HCl Molecular Weight: ~269.65 g/mol (calculated) Key Difference: Contains three fluorine atoms at positions 2, 4, and 5 on the phenyl ring. Impact: Increased electronegativity and altered π-π stacking interactions compared to mono-CF₃ derivatives. Lower molecular weight may improve solubility .

Halogen-Substituted Analogues

(S)-3-Amino-4-(4-chlorophenyl)butanoic Acid Hydrochloride CAS: 331763-58-7 Molecular Weight: 250.12 g/mol Key Difference: Substitution of CF₃ with a chlorine atom at the para position (4-position). Impact: Chlorine is less electronegative than CF₃, reducing lipophilicity. This compound may exhibit weaker receptor binding but improved aqueous solubility .

Methyl-Substituted Derivatives

(S)-3-Amino-4-(3-methylphenyl)butanoic Acid Hydrochloride CAS: 270062-92-5 Molecular Weight: ~247.72 g/mol (estimated) Key Difference: Methyl group in the meta position instead of CF₃.

(S)-3-Amino-4-(4-methylphenyl)butanoic Acid Hydrochloride CAS: 270062-95-8 Molecular Weight: ~247.72 g/mol (estimated) Key Difference: Methyl group in the para position. Impact: Para substitution minimizes steric effects, favoring interactions with flat binding pockets .

Functional Group Variants

(S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride CAS: 34351-19-4 Molecular Weight: 234.12 g/mol Key Difference: Replaces the carboxylic acid with a ketone group and adds a chlorine atom at the 1-position. Impact: The ketone introduces polarity, while the chloro substituent may enhance electrophilicity. This structural change alters reactivity in synthetic pathways .

Comparative Data Table

Compound Name CAS Number Substituent(s) Position Molecular Weight (g/mol) Key Properties
(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid HCl 270065-73-1 -CF₃ Ortho (2-) 283.68 High lipophilicity, steric hindrance
(S)-3-Amino-4-(3-trifluoromethylphenyl)butanoic acid HCl 270065-76-4 -CF₃ Meta (3-) 283.68 Reduced steric effects vs. ortho
(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid HCl 1217809-78-3 -F (2,4,5-) Multiple ~269.65 Enhanced electronegativity
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid HCl 331763-58-7 -Cl Para (4-) 250.12 Moderate lipophilicity
(S)-3-Amino-4-(3-methylphenyl)butanoic acid HCl 270062-92-5 -CH₃ Meta (3-) ~247.72 Electron-donating, low steric bulk
(S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl 34351-19-4 -Cl, ketone 1-, 2- 234.12 Polar, reactive intermediate

Research Implications

  • Ortho-CF₃ vs. Meta-CF₃ : The ortho-CF₃ derivative (target compound) may exhibit superior target selectivity in enzyme inhibition due to steric effects, whereas the meta-CF₃ analog could favor solubility .
  • Halogen vs. CF₃ : Chlorophenyl derivatives (e.g., CAS 331763-58-7) are less lipophilic, making them suitable for aqueous-phase reactions .
  • Methyl Substitutions : Methyl groups (e.g., CAS 270062-95-8) improve metabolic stability but may reduce binding affinity compared to CF₃ analogs .

Biological Activity

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic applications. The trifluoromethyl group is known to enhance the biological activity of various compounds by improving pharmacokinetic properties, such as bioavailability and metabolic stability. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₃F₃N₂O₂·HCl
  • Molecular Weight : 232.67 g/mol

This compound features a chiral center at the 3-position, which contributes to its biological activity through stereoselective interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Notably, it has been studied for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and incretin hormone regulation.

  • DPP-IV Inhibition : DPP-IV inhibitors are crucial in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels. The trifluoromethyl group enhances binding affinity to the active site of DPP-IV, leading to improved therapeutic efficacy.
  • Neurotransmitter Modulation : The compound may also influence neurotransmitter uptake mechanisms, potentially affecting serotonin and norepinephrine levels in the brain, which could be beneficial in treating mood disorders.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
DPP-IV InhibitionInhibition of enzyme activity
Neurotransmitter ModulationPotential effects on serotonin uptake
Anticancer PotentialSynergistic effects with other drugs

Case Studies

Several studies have investigated the biological effects and therapeutic potentials of this compound:

  • Diabetes Management : A study demonstrated that this compound effectively reduced blood glucose levels in diabetic models by inhibiting DPP-IV. The results indicated a significant improvement in glycemic control compared to untreated controls, highlighting its potential as a therapeutic agent for diabetes management.
  • Anticancer Activity : Research has shown that compounds with similar structures exhibit anticancer properties. A case study involving a related derivative showed enhanced cytotoxicity against cancer cell lines when used in combination with conventional chemotherapy agents, suggesting that this compound may also have similar synergistic effects.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride, and how is enantiomeric purity ensured?

  • Methodological Answer : Synthesis typically involves asymmetric hydrogenation or enzymatic resolution to achieve the (S)-enantiomer. For example, Boc-protected intermediates (e.g., Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid) are used to control stereochemistry, followed by deprotection and HCl salt formation . Enantiomeric excess (≥99%) is verified via chiral HPLC or polarimetry (specific rotation: +13.5° to +17.5°) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography confirm the stereochemistry and aromatic substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C10H11ClF3NO2, MW 269.65) . Purity (>97%) is assessed via reverse-phase HPLC with UV detection .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer : The hydrochloride salt enhances water solubility for biological assays. Stability studies in buffers (pH 2–9) and DMSO are conducted using LC-MS to monitor degradation products. Storage at –20°C under desiccation is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data between enantiomers?

  • Methodological Answer : Comparative studies using (S)- and (R)-enantiomers (e.g., Sitagliptin Impurity 36) are essential. For instance, in vitro assays (e.g., enzyme inhibition) should include chiral separation (via HPLC) to exclude enantiomeric cross-reactivity . Dose-response curves and molecular docking simulations clarify stereospecific interactions .

Q. What strategies optimize enantioselective synthesis for scale-up in medicinal chemistry?

  • Methodological Answer : Transition-metal catalysis (e.g., Ru-BINAP complexes) improves enantioselectivity. Process optimization includes solvent screening (e.g., methanol/water mixtures) and kinetic resolution to minimize racemization . Continuous-flow systems enhance reproducibility for multi-gram synthesis .

Q. How do trifluoromethylphenyl groups influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The electron-withdrawing CF3 group enhances metabolic stability by reducing cytochrome P450 oxidation. LogP values (experimentally determined via shake-flask method) correlate with improved blood-brain barrier penetration in preclinical models . Radiolabeled analogs (e.g., 18F isotopes) track biodistribution in vivo .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer : The flexible butanoic acid backbone complicates crystallization. Co-crystallization with chiral co-formers (e.g., tartaric acid) or solvent-drop grinding in ethanol/ethyl acetate mixtures improves crystal lattice stability . Single-crystal X-ray diffraction resolves conformational heterogeneity .

Data Analysis & Experimental Design

Q. How should researchers interpret conflicting bioactivity results across cell lines?

  • Methodological Answer : Cell permeability differences (e.g., P-glycoprotein efflux) may explain variability. Use fluorescent analogs (e.g., FITC conjugates) to quantify intracellular accumulation via flow cytometry. Normalize data to cell viability (MTT assay) and ATP levels .

Q. What statistical approaches validate structure-activity relationship (SAR) models for analogs?

  • Methodological Answer : Multivariate analysis (e.g., partial least squares regression) correlates electronic (Hammett σ) and steric parameters (Taft’s Es) with IC50 values. Leave-one-out cross-validation assesses model robustness .

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